Metkephamid
Description
Structure
2D Structure
Properties
CAS No. |
66960-34-7 |
|---|---|
Molecular Formula |
C29H40N6O6S |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1 |
InChI Key |
FWDIKROEWJOQIQ-JMBSJVKXSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YAGFM |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, Ala(2)-N(2)-Me- enkephalinamide-Met, alanyl(2)-N(2)-methyl- LY 127623 LY-127623 Met-enkephalinamide, Ala(2)-N(2)-Me- methionine-enkephalinamide, Ala(2)-N(2)-Me- metkephamid metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions of Metkephamid
Opioid Receptor Binding Affinity and Selectivity
Metkephamid exhibits a complex binding profile, acting as a potent agonist at multiple opioid receptor types. wikipedia.org Its activity is not limited to a single receptor, which contributes to its unique pharmacological effects. The primary opioid receptors are classified as mu (μ), delta (δ), and kappa (κ), all of which are G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov
This compound behaves as a potent agonist at the mu-opioid receptor (MOR). wikipedia.org This interaction is a key component of its analgesic properties. The MOR is the primary target for many classical opioid analgesics like morphine and is associated with effects such as analgesia, euphoria, and respiratory depression. nih.gov Research literature consistently describes this compound as having high affinity for the MOR, comparable to its affinity for the delta-opioid receptor. wikipedia.org
The compound is also a potent agonist of the delta-opioid receptor (DOR), with a binding affinity described as being roughly equipotent to its affinity for the MOR. wikipedia.org The endogenous ligands for the DOR are the enkephalins. healthline.comnih.gov Activation of DORs is known to contribute to analgesia and may also play a role in mood regulation. healthline.com The significant agonism at DOR is thought to contribute to this compound's distinct profile, potentially influencing its side effects compared to MOR-selective opioids. wikipedia.org
This compound demonstrates high affinity and subtype-selectivity for the kappa₃-opioid receptor (KOR₃). wikipedia.org The classification of kappa receptors into subtypes (κ₁, κ₂, and κ₃) arose from early receptor binding and pharmacological studies. wikipedia.orgnih.gov However, subsequent genetic research has only identified a single cDNA clone for the KOR. The current understanding is that these pharmacologically distinct subtypes likely result from the interaction of the single KOR protein with other proteins in the cell membrane, rather than from distinct genes. wikipedia.org this compound's selectivity for the KOR₃ binding site highlights its nuanced interaction with the kappa opioid system.
To contextualize the binding profile of this compound, it is useful to compare its qualitative characteristics with the quantitative binding affinities (Ki) of endogenous opioids and classical opioid drugs. The Ki value represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand; a lower Ki value indicates a higher binding affinity.
As described, this compound has potent, roughly equipotent affinity for MOR and DOR. wikipedia.org This profile is distinct from the highly MOR-selective classical opioid Fentanyl and the standard MOR agonist DAMGO. It also differs from the endogenous peptide [Met]-enkephalin, which shows a preference for DOR, and Dynorphin A, the primary endogenous ligand for KOR. nih.govwikipedia.org Morphine, a classical opioid, displays a notable preference for MOR over both DOR and KOR. clinpgx.org The binding profile of this compound suggests a broad-spectrum opioid activity with significant engagement of both mu and delta pathways.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
|---|---|---|---|
| Morphine | 1.1 - 2.6 | 270 | 340 |
| Fentanyl | 0.39 | 18 | 1600 |
| DAMGO | 1.23 | 650 | 610 |
| DPDPE | 2300 | 1.4 | >10000 |
| U-69,593 | 1200 | 1200 | 0.89 |
| [Met]-enkephalin | 25.5 | 1.3 | >10000 |
| β-Endorphin | 0.4 | 0.8 | 13 |
| Dynorphin A | 0.6 | 2.2 | 0.2 |
Note: Ki values are compiled from various sources and experimental conditions, primarily in rodent or monkey brain tissues or cell lines expressing cloned receptors, and should be considered representative. clinpgx.orgzenodo.orgresearchgate.net
Intrinsic Efficacy and Functional Receptor Activation
Beyond binding to a receptor, a compound's ability to activate that receptor and trigger a cellular response is known as its intrinsic efficacy. As an agonist, this compound not only binds to opioid receptors but also induces the conformational changes necessary to initiate intracellular signaling.
Opioid receptors, including the MOR, DOR, and KOR, are canonical members of the G protein-coupled receptor (GPCR) superfamily. nih.gov They are specifically coupled to inhibitory G proteins of the Gi/Go family. wikipedia.org The activation of these receptors by an agonist like this compound initiates a cascade of intracellular events that underlie its pharmacological effects.
The process begins when the agonist binds to the receptor, causing a conformational change that allows the receptor to interact with its associated heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits). This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The binding of GTP causes the Gα subunit to dissociate from both the receptor and the Gβγ dimer.
Both the activated Gα-GTP subunit and the freed Gβγ dimer can then modulate the activity of various downstream effectors:
Inhibition of Adenylyl Cyclase: The primary target of the Gαi/o subunit is the enzyme adenylyl cyclase. Its inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Beta-Arrestin Recruitment and Receptor Internalization Dynamics
The interaction of opioid receptor agonists with their receptors can trigger a cascade of intracellular events, including the recruitment of β-arrestins and subsequent receptor internalization. This process is a key mechanism for regulating the duration and intensity of opioid signaling. While specific studies on this compound's influence on β-arrestin recruitment and receptor internalization are not extensively detailed in publicly available research, the general mechanisms for µ- and δ-opioid receptors, its primary targets, are well-established.
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. This phosphorylation event increases the receptor's affinity for β-arrestins (β-arrestin-1 and β-arrestin-2). The binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, leading to a termination of G protein-mediated signaling, a process known as desensitization.
Following recruitment, β-arrestins act as scaffold proteins, facilitating the assembly of components of the endocytic machinery, such as clathrin and AP-2. This assembly leads to the formation of clathrin-coated pits and the subsequent internalization of the receptor-β-arrestin complex into endosomes. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation in lysosomes, resulting in receptor downregulation. The specific dynamics of these processes can be influenced by the particular agonist bound to the receptor.
General Agonist-Induced Receptor Trafficking at Opioid Receptors
| Agonist Type | Receptor Phosphorylation | β-Arrestin Recruitment | Receptor Internalization |
| Full Agonists (e.g., DAMGO, Etorphine) | Robust | Strong | High |
| Partial Agonists (e.g., Morphine) | Weak/Moderate | Weak/Biased | Low/Variable |
This table represents generalized findings for µ- and δ-opioid receptors and is not based on specific data for this compound.
Mechanisms of Action at the Cellular and Subcellular Level
The physiological effects of this compound, like other opioid agonists, are mediated by its interaction with opioid receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
A primary mechanism of action for opioids at the cellular level is the modulation of ion channel activity. Activation of µ- and δ-opioid receptors by an agonist such as this compound typically leads to:
Increased Potassium Conductance: Opioid receptor activation is coupled to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to an excitatory stimulus.
Inhibition of Calcium Conductance: Opioid receptor activation also inhibits voltage-gated calcium channels, particularly N-type and P/Q-type channels. nih.govnih.gov This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential.
Summary of Opioid Receptor-Mediated Ion Channel Modulation
| Ion Channel | Effect of Opioid Agonist | Consequence |
| G protein-gated inwardly rectifying potassium (GIRK) channels | Activation | Increased K+ efflux, neuronal hyperpolarization |
| Voltage-gated calcium channels (N-type, P/Q-type) | Inhibition | Decreased Ca2+ influx |
This table reflects the general mechanisms of µ- and δ-opioid receptor agonists.
The modulation of ion channel activity by this compound has a direct impact on the release of neurotransmitters from presynaptic terminals. The inhibition of voltage-gated calcium channels is a key component of this effect. nih.gov Calcium influx is a critical step in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.
By reducing calcium entry, the activation of presynaptic µ- and δ-opioid receptors by this compound leads to a decrease in the release of a variety of neurotransmitters, including those involved in pain transmission such as substance P and glutamate, from primary afferent nerve terminals in the spinal cord. frontiersin.org This presynaptic inhibition is a major contributor to the analgesic effects of opioids. nih.gov
Pharmacokinetic and Biotransformation Research of Metkephamid
Metabolic Stability and Enzymatic Degradation Profiles
Metkephamid exhibits enhanced metabolic stability compared to its parent peptide, [Met]enkephalin, which has a very short in vivo half-life of mere seconds. wikipedia.org This increased stability is attributed to modifications at the N- and C-terminals of the peptide. wikipedia.org
Resistance to Proteolytic Enzymes in Biological Milieu
This compound has demonstrated resistance to degradation by certain proteolytic enzymes. It has been shown to completely resist proteases of pancreatic origin. researchgate.net However, significant metabolism of this compound has been observed by brush border aminopeptidases in the intestine. umich.edunih.gov While relatively stable in the bacterial environment of the colon with a degradation half-life of 14.9 hours in an anaerobic colon metabolism model, intestinal degradation, particularly in the small intestine, is a major factor limiting its oral bioavailability. nih.govnih.govjst.go.jp
Identification and Characterization of Metabolites
The primary metabolic inactivation of this compound occurs through the cleavage of the peptide bond of the N-terminal amino acid. umich.edu This enzymatic hydrolysis leads to the formation of tyrosine and the tetrapeptide D-Ala-Gly-Phe-N-Me-Met-NH₂ as metabolites. umich.eduoup.comnih.gov Degradation by cytosolic enzymes has been reported as negligible. umich.edu
Role of Specific Peptidases in Biotransformation (e.g., Aminopeptidase (B13392206) N, Neprilysin)
Aminopeptidase N (APN), a membrane-bound exopeptidase found in the brush border of the intestine, plays a significant role in the degradation of this compound. umich.eduoup.comnih.gov The inactivation of this compound in brush-border membrane vesicles from rat intestine was found to be due to aminopeptidase N activity. oup.comnih.gov This activity could be inhibited by peptidase inhibitors such as puromycin, bacitracin, and certain dipeptides. oup.comnih.govhilarispublisher.com Neprilysin (NEP) is another membrane-bound exo-metalloprotease known to inactivate neuropeptides, including enkephalins, in the brain extracellular fluid. upf.edunih.gov While APN and NEP are key enzymes in the breakdown of endogenous enkephalins upf.edu, the specific role of neprilysin in the biotransformation of this compound is not as extensively detailed in the provided search results as that of aminopeptidase N in the intestine.
Systemic Distribution and Tissue Penetration Studies
Upon systemic administration, this compound has been shown to rapidly penetrate the blood-brain barrier and distribute into the central nervous system. wikipedia.orgmdpi.com
Blood-Brain Barrier (BBB) Permeability Mechanisms
Despite its peptidic nature, this compound's ability to rapidly cross the blood-brain barrier is a notable characteristic. wikipedia.orgmdpi.com While the specific mechanisms of BBB permeability for this compound are not explicitly detailed in the provided results, research on opioid peptides and peptidomimetics suggests that factors influencing BBB penetration include physicochemical properties such as size, lipophilicity, enzymatic stability, and hydrogen bonding potential, as well as potential involvement of transport mechanisms like absorptive-mediated endocytosis for hydrophilic peptides containing basic residues. mdpi.comencyclopedia.pubnih.gov Modifications to increase lipophilicity or the addition of carbohydrates (glycosylation) have been explored as strategies to improve BBB penetration for peptides. mdpi.comencyclopedia.pub this compound's structural modifications likely contribute to its improved BBB permeability compared to less modified enkephalins. wikipedia.orgmdpi.com
Peripheral Tissue Distribution Analyses
Studies on the distribution of this compound in peripheral tissues are often discussed in the context of opioid receptor localization, as this compound acts as an agonist for δ- and μ-opioid receptors, and also has affinity for the κ₃-opioid receptor wikipedia.orgoup.com. Opioid receptors are present not only in the central nervous system but also throughout the body, including in peripheral tissues and endocrine organs oup.com. While comprehensive quantitative data on this compound's distribution across all peripheral tissues is not extensively detailed in the provided sources, it is understood that the presence and density of target opioid receptors in various tissues would influence its binding and potential effects oup.com. Following systemic administration, this compound has been shown to rapidly penetrate the blood-brain-barrier and disperse into the central nervous system, indicating its ability to distribute beyond the bloodstream wikipedia.org.
Absorption Dynamics in Preclinical Models
The oral absorption of this compound has been a significant area of investigation in preclinical models, primarily in rats, highlighting the challenges associated with the oral delivery of peptide drugs umich.edunih.govnih.govjst.go.jp. Studies have consistently shown that the systemic availability of intact this compound after oral administration is very low umich.edunih.gov. For instance, in rats, the mean absolute bioavailability following oral dosing was reported to be only 0.22 ± 0.065% umich.edunih.gov. This negligible oral availability indicates that significant barriers exist in the absorption process umich.edunih.gov. The low bioavailability is primarily attributed to extensive degradation within the gastrointestinal tract and limited permeation across the intestinal membrane umich.edunih.govnih.gov.
Intestinal Permeability Assessment across Different Gastrointestinal Segments
Intestinal permeability of this compound has been assessed in preclinical models using techniques such as single-pass intestinal perfusion in rats umich.edunih.gov. These studies have demonstrated that the permeability of this compound varies depending on the specific segment of the intestine umich.edunih.gov. Dimensionless wall permeabilities (P*) were determined for the jejunum, ileum, and colon umich.edunih.gov. The ileum showed the highest permeability, followed by the jejunum, and then the colon umich.edunih.gov.
The following table summarizes the dimensionless wall permeabilities of this compound in different rat intestinal segments:
| Intestinal Segment | Dimensionless Wall Permeability (P*) | Standard Error (SE) | Number of Animals (n) |
| Jejunum | 1.64 | 0.34 | 4 |
| Ileum | 1.91 | 0.24 | 4 |
| Colon | 0.67 | 0.38 | 4 |
Based solely on these permeability data, and assuming no presystemic metabolism, complete bioavailability might be predicted for this compound umich.edunih.gov. However, the observed low oral bioavailability highlights the significant impact of other factors, particularly degradation umich.edunih.gov.
Influence of Absorption Site and Enzyme Inhibition on Systemic Availability
The systemic availability of orally administered this compound is profoundly influenced by the site of absorption and the activity of enzymes present in the gastrointestinal tract umich.edunih.govnih.gov. Research in rats has shown that this compound is metabolized in the gut wall through contact with membrane-bound enzymes, primarily brush border aminopeptidases umich.edunih.govnih.gov. The extent of this metabolic inactivation is dependent on the intestinal segment, decreasing in the axial direction, with no metabolism observed in the colon in one study umich.edunih.gov.
Enzymatic degradation is considered a major barrier to the intestinal absorption of this compound nih.gov. The degradation clearance (CLd) of this compound has been reported to be significantly higher (60- to 200-fold) than the permeation clearance (CLp), indicating that rapid hydrolysis occurs before the peptide can be absorbed nih.gov. This compound is subject to degradation not only before absorption but also during its permeation across the intestinal epithelium nih.gov.
Studies using enzyme inhibitors have provided further insight into the role of specific enzymes nih.gov. Puromycin, an inhibitor of aminopeptidase M, significantly enhanced this compound absorption by both decreasing degradation clearance and increasing permeation clearance, underscoring the dominant role of aminopeptidase M in this compound degradation nih.gov. Bestatin, another aminopeptidase M inhibitor, also effectively suppressed degradation before absorption but had only a slight effect on increasing permeation clearance nih.gov. Thiorphan, an enkephalinase inhibitor, did not show an effect on this compound absorption nih.gov. These findings suggest that strategies to improve oral availability should focus on increasing the peptide's stability in the intestine, potentially by modifying its structure or targeting delivery to intestinal segments with lower enzymatic activity umich.edunih.gov.
Transport Mechanisms across Biological Membranes
The transport of this compound across biological membranes, particularly the intestinal epithelium, is a critical aspect of its pharmacokinetics nih.gov. Studies using isolated brush-border membrane vesicles from rat intestine have investigated the transport of intact this compound nih.gov. These studies demonstrated the uptake of the intact pentapeptide into the intravesicular space nih.gov. The transport process was characterized as a first-order process nih.gov. Importantly, research with these vesicles did not indicate the participation of known intestinal peptide carrier systems in the transport of this compound nih.gov.
Preclinical Efficacy and Safety Research of Metkephamid
Analgesic Efficacy in Animal Models of Pain
Metkephamid has been evaluated for its ability to produce analgesia in a range of animal models designed to mimic different types of pain.
Evaluation of Antinociceptive Responses in Acute Pain Models
Acute pain models, such as the hot-plate and tail-flick tests, are commonly used to assess the threshold response to high-intensity stimuli and evaluate the antinociceptive potential of analgesic compounds. researchgate.netacs.org These reflex-based models primarily assess centrally mediated pain responses. researchgate.netacs.org Met-enkephalin (B1676343), the parent peptide of this compound, has shown antinociceptive effects in mouse models of acute pain, including tail pressure, hot plate, tail-flick, and acetic acid-induced writhing tests. caymanchem.com this compound, being a stable analog, has also demonstrated potent analgesic effects in such acute pain models. psu.edu Studies involving direct injection into the lateral ventricles of mice have indicated that this compound is significantly more potent than morphine in producing analgesia in these models. nih.govescholarship.org
Supraspinal and Spinal Contributions to Analgesia
The analgesic effects of opioids can be mediated at both supraspinal (brain) and spinal cord levels, involving different opioid receptor subtypes. arizona.eduannualreviews.orgnih.gov this compound produces potent, centrally-mediated analgesic effects that are dependent on activity at both μ- and δ-opioid receptors. wikipedia.org Studies involving direct administration into the lateral ventricles have shown this compound to be highly potent, suggesting a significant supraspinal contribution to its analgesic activity. nih.govescholarship.org Research also indicates that spinally administered opiates can produce powerful changes in response to painful stimuli by acting on opioid receptors located on spinal elements involved in processing nociceptive information. annualreviews.org While this compound is described as systemically active and producing centrally-mediated effects, the specific balance of its supraspinal and spinal contributions to analgesia has been a subject of investigation, with some evidence suggesting a prominent role for delta receptors in its central analgesic activity. nih.govescholarship.orgnih.gov
Comparative Efficacy Studies with Established Analgesics
Comparative studies in animal models provide insights into the relative potency and efficacy of this compound compared to existing analgesics like morphine. When administered directly into the lateral ventricles, this compound has been shown to be at least 100 times more potent than morphine as an analgesic in mice. nih.govescholarship.org In a clinical trial comparing parenteral this compound acetate (B1210297) with pethidine (meperidine) in postoperative pain, this compound demonstrated analgesic activity significantly greater than placebo and not less than that of pethidine. nih.govresearchgate.net
Investigation of Opioid-Associated Behavioral and Physiological Effects
Preclinical research also examines potential opioid-associated effects beyond analgesia, including behavioral changes and physiological impacts.
Potential for Respiratory Depression in Experimental Settings
Respiratory depression is a significant concern with opioid use, mediated primarily through the activation of mu-opioid receptors in brainstem respiratory centers. frontiersin.orgresearchgate.net Preclinical studies often assess the potential for respiratory depression in animal models by monitoring respiratory parameters like respiratory rate, tidal volume, and blood gas levels (pO2 and pCO2). frontiersin.orgresearchgate.net Elevated pCO2 is considered a hallmark of respiratory depression. researchgate.net this compound has been noted in some reports as having less tendency to produce respiratory depression compared to standard analgesics like morphine. wikipedia.orgnih.govescholarship.org This may be related to its activity profile, potentially involving a greater contribution from delta-opioid receptor activation compared to mu-opioid receptors for its analgesic effects. wikipedia.orgnih.gov
Development of Pharmacological Tolerance and Cross-Tolerance Profiles
Studies investigating the development of pharmacological tolerance and cross-tolerance with this compound have yielded varied results depending on the experimental paradigm and the effect being measured nih.gov. Research in mice using the writhing assay following chronic morphine treatment, a prototypic mu agonist, showed no shift in the dose-response curve for this compound, in contrast to the 3- to 4-fold shift observed for morphine itself nih.gov. Similarly, in the mouse hot plate test, naloxazone, a mu-opioid receptor antagonist, substantially shifted the dose-response curve for morphine but left that of this compound unchanged nih.gov. These findings suggested that delta-receptor activation contributes to this compound's analgesic activity and that, in these specific analgesic assays, chronic morphine treatment did not induce cross-tolerance to this compound nih.gov.
However, other studies have reported instances of cross-tolerance between morphine and this compound. In mice exposed to morphine solutions chronically, tolerance to morphine's analgesic effects in the writhing test was observed, alongside cross-tolerance to this compound's analgesic effects nih.gov. Furthermore, studies examining schedule-controlled behavior in mice demonstrated that chronic administration of morphine resulted in a comparable degree of cross-tolerance to both levorphanol, a mu-opioid agonist, and this compound nih.govuni.lu. In contrast, there was no cross-tolerance to the kappa-opioid agonist ethylketazocine or the nonopioid ketamine in this model nih.govuni.lu. These results suggest that the development of tolerance to morphine is accompanied by a selective pattern of cross-tolerance to agonists acting, at least in part, at mu-opioid receptors, which aligns with this compound's activity at this receptor subtype wikipedia.orgnih.gov. The inconsistency in observed cross-tolerance across different studies may be related to the specific behavioral or physiological effect being studied nih.gov. This compound itself has been noted in clinical trials to potentially have less tendency for producing tolerance compared to conventional opioids wikipedia.orgnih.gov.
Assessment of Physical Dependence and Opioid Withdrawal Syndrome Amelioration
Preclinical investigations have explored the potential of this compound to induce physical dependence and its effects on opioid withdrawal syndrome. This compound has been found to possess less of a tendency for producing physical dependence when compared to standard opioid analgesics wikipedia.orgnih.gov.
Furthermore, studies have indicated that peptidase-resistant enkephalin analogs, including this compound, can suppress opioid withdrawal in animal models nih.govlabsolu.ca. Research in monkeys demonstrated that this compound completely suppressed opioid withdrawal symptoms nih.govlabsolu.ca. This effect is consistent with the understanding that increasing enkephalin levels during opiate physical withdrawal can ameliorate the severity of the withdrawal syndrome labsolu.ca. Endogenous opioid peptides are implicated in opioid tolerance and dependence, and a decrease in met-enkephalin levels has been observed during states of morphine physical dependence labsolu.ca. The ability of this compound, as a stable enkephalin analog, to activate opioid receptors contributes to the amelioration of withdrawal signs nih.govlabsolu.ca.
Effects on Gastrointestinal Motility and Function
This compound has been shown to influence gastrointestinal function in experimental models. In conscious rats, this compound, described as a delta opioid receptor agonist in this context, demonstrated significant effects on gastric function nih.gov. It effectively blocked cold-restraint stress ulcers and reduced gastric ulcers induced by absolute ethanol (B145695) nih.gov. Additionally, this compound reduced basal gastric acid secretion in these animals at both the lowest and highest doses tested nih.gov. The observed dose effects on stress ulcer formation were noted to parallel those seen against maximal electroshock seizures, suggesting that both central and peripheral delta opioid receptors play a role in mediating gastrointestinal responses to stress nih.gov. Endogenous opioid peptides, such as enkephalins, are known to regulate gut physiology primarily through their actions on opioid receptors located on enteric neurons, which typically leads to an inhibition of gastrointestinal motility and secretion guidetopharmacology.org. This compound, being a derivative of [Met]enkephalin, aligns with this system wikipedia.org. Studies have also investigated the intestinal metabolism and transport of this compound using isolated brush-border membranes from the rat, revealing that enzymatic hydrolysis can cleave the N-terminal peptide bond, and transport of the intact pentapeptide into the intravesicular space of vesicles occurs wikipedia.orgwikipedia.org.
Central Nervous System Excitability and Seizure Threshold Modulation
Preclinical studies have explored the effects of this compound on central nervous system (CNS) excitability and seizure threshold. This compound has been shown to raise the seizure threshold in animals wikipedia.orgnih.gov. This effect is consistent with observations where the dose effects of this compound on stress ulcer formation paralleled those seen against maximal electroshock seizures, suggesting the involvement of central delta opioid receptors in these responses nih.gov. Opioids, in general, are known to influence CNS excitability and can modulate seizure thresholds nih.govuni.luuni.luguidetopharmacology.orgwmcloud.org.
Immunomodulatory Properties in Animal Studies
While endogenous opioid peptides are recognized for their diverse physiological effects in mammals, including the modulation of immune responses wmcloud.org, specific preclinical studies focusing solely on the immunomodulatory properties of this compound in animal models were not prominently found in the conducted searches. General research exists on the immunomodulatory potential of various peptides and compounds in animals wikidata.orgnih.govguidechem.comiiab.me, but direct evidence detailing this compound's specific effects on the immune system in animal studies within the scope of the search results is limited. One study mentioned this compound decreasing P-gp expression in Caco-2 cells, which are derived from intestinal epithelium, but this is not directly indicative of systemic immunomodulatory effects in live animals wikidata.org.
Clinical Investigations and Translational Science of Metkephamid
Early Phase Clinical Trials (e.g., Phase I Studies)
Early phase clinical trials, including Phase I studies, were conducted to assess the initial characteristics of metkephamid in human subjects wikipedia.orgencyclopedia.pubmdpi.com. These trials focused on understanding how the compound is handled by the body and its initial safety profile.
Pharmacokinetic Profiles in Human Volunteers
Following systemic administration, this compound has been shown to rapidly cross the blood-brain barrier and distribute into the central nervous system wikipedia.org. Modifications to its N- and C-terminals contribute to its high stability against proteolytic degradation when compared to many other opioid peptides wikipedia.org. While its parent peptide, [Met]enkephalin, has a very short in vivo half-life, this compound has a reported half-life of approximately 60 minutes wikipedia.org. Intramuscular administration has been shown to provide pain relief that can persist for several hours wikipedia.org. A study in male volunteers indicated that this compound suppresses plasma vasopressin, providing further support for its ability to penetrate the blood-brain barrier and interact with central opioid receptors wallachlab.com. Although some pharmacokinetic data from animal studies exist, such as a reported terminal elimination half-life of 19 minutes in rats after intravenous dosing and observations of significant intestinal degradation in rats umich.edu, data specifically detailing comprehensive human pharmacokinetic parameters like absorption rates, distribution volumes, and excretion pathways from clinical trials are less extensively reported in the provided snippets. No this compound was detectable after oral administration in one study nih.gov.
Evaluation of Analgesic Efficacy in Clinical Pain States
Clinical trials were conducted to evaluate the effectiveness of this compound in managing pain in clinical settings, with a particular focus on postoperative pain.
Postoperative Pain Management Studies
Several studies investigated the analgesic efficacy of this compound in the context of postoperative pain. In trials comparing this compound to meperidine and placebo for severe postpartum episiotomy pain, a 140 mg dose of this compound demonstrated greater effectiveness than both 100 mg meperidine and a 70 mg dose of this compound nih.gov. The 140 mg dose of this compound sustained maximum analgesia for six hours, which was two hours longer than the duration observed with meperidine nih.gov. The 70 mg dose of this compound, however, could not be statistically distinguished from placebo throughout the study duration nih.gov. Another double-blind, randomized, controlled clinical trial in postoperative patients compared a single parenteral dose of 70 mg this compound acetate (B1210297) with 100 mg meperidine hydrochloride and placebo nih.gov. In this study, the analgesic activity of 70 mg this compound was found to be significantly greater than that of placebo and not less than that of 100 mg meperidine nih.gov. A review of randomized controlled trials also indicated that intramuscular meperidine provided less pain relief than intramuscular this compound after postpartum episiotomy painphysicianjournal.comresearchgate.net.
Summary of Postoperative Pain Efficacy Findings:
| Study Type | This compound Dose | Comparator (Dose) | Pain State | Key Finding | Citation |
| Randomized Controlled Trials (Combined) | 140 mg IM | Meperidine (100 mg IM) | Postpartum Episiotomy | 140 mg this compound more effective; longer duration of action (6 hrs vs 4 hrs) | nih.gov |
| Randomized Controlled Trials (Combined) | 70 mg IM | Placebo | Postpartum Episiotomy | Not distinguishable from placebo | nih.gov |
| Randomized Controlled Trial | 70 mg Parenteral | Meperidine (100 mg Parenteral) | Postoperative Pain | Analgesic activity greater than placebo, not less than meperidine | nih.gov |
| Narrative Review of RCTs | IM | IM Meperidine | Postpartum Episiotomy | IM Meperidine provided less pain relief than IM this compound | painphysicianjournal.comresearchgate.net |
Analysis of Clinical Side Effect Profiles
Clinical trials with this compound identified a side effect profile that differed in some aspects from conventional opioid analgesics wikipedia.orgnih.gov. Notably, this compound demonstrated a lower tendency to cause respiratory depression, tolerance, and physical dependence wikipedia.orgnih.gov. However, it was associated with some unusual side effects, including sensations of heaviness in the extremities and nasal congestion wikipedia.orgnih.govnih.gov. Other reported side effects in one study included dry mouth and eye redness nih.gov. These unusual effects were generally described as not being particularly distressing wikipedia.orgnih.govnih.gov. In comparative studies, the incidence of side effects was sometimes higher in the this compound group than in comparator groups like meperidine or placebo nih.gov. For instance, while dizziness was observed with meperidine in one study, it was not reported with this compound nih.gov. The occurrence of these unusual side effects contributed to the decision to halt clinical development after Phase 1 encyclopedia.pubmdpi.com.
Observed Clinical Side Effects (from reported trials):
| Side Effect | Incidence / Observation | Citation |
| Sensations of Heaviness in Extremities | Observed in clinical trials, not considered distressing | wikipedia.orgnih.govnih.gov |
| Nasal Congestion | Observed in clinical trials, not considered distressing | wikipedia.orgnih.govnih.gov |
| Dry Mouth | Observed in one study | nih.gov |
| Eye Redness | Observed in one study | nih.gov |
| Respiratory Depression | Less tendency compared to conventional opioids | wikipedia.orgnih.gov |
| Tolerance | Less tendency compared to conventional opioids | wikipedia.orgnih.gov |
| Physical Dependence | Less tendency compared to conventional opioids | wikipedia.orgnih.gov |
| Overall Side Effect Incidence | Higher than meperidine and placebo in one study | nih.gov |
Characterization of Unique or Unusual Adverse Events (e.g., heaviness in extremities, nasal congestion)
Clinical trials investigating this compound have identified certain adverse events considered unusual when compared to standard opioid analgesics. These include sensations of heaviness in the extremities and nasal congestion. wikipedia.orgnih.govnih.govwallachlab.comnih.gov While noted as peculiar to this compound, these effects were generally not considered particularly distressing by patients. nih.govnih.gov Other reported side effects in clinical studies included fatigue, dry mouth, and eye redness. wallachlab.comnih.gov
Comparison of Clinical Tolerability with Standard Opioid Analgesics
Studies suggest that this compound may have a reduced tendency for producing some of the undesirable side effects commonly associated with conventional opioids, including respiratory depression, tolerance, and physical dependence, likely attributable to its δ-opioid activity. wikipedia.orgnih.gov In a study comparing this compound (70 mg and 140 mg) to meperidine (100 mg) and placebo in women with severe postpartum episiotomy pain, while 140 mg this compound showed favorable analgesic efficacy compared to 100 mg meperidine, it induced minor side effects more frequently, including the sensation of heavy limbs, dry mouth, eye redness, and nasal stuffiness, none of which were distressing. nih.gov Meperidine, in contrast, was associated with dizziness in this study. nih.gov
Data from a study comparing this compound (70 mg) with pethidine (meperidine) (100 mg) and placebo in postoperative pain showed that while this compound had significantly greater analgesic activity than placebo and was not less effective than pethidine, the this compound group had a higher incidence of side effects. nih.gov
Here is a summary of some observed side effects in clinical comparisons:
| Compound | Common Side Effects Reported in Studies | Unique/Unusual Side Effects Reported |
| This compound | Fatigue, Dry mouth, Eye redness wallachlab.comnih.gov | Heaviness in extremities, Nasal congestion wikipedia.orgnih.govnih.govwallachlab.comnih.gov |
| Meperidine | Dizziness nih.gov, Nausea, Vomiting, Sedation, Respiratory depression painphysicianjournal.com | - |
| Placebo | - | - |
Factors Influencing Clinical Development Decisions and Outcomes
Despite demonstrating potent analgesic effects and potentially having a lower propensity for certain common opioid side effects like respiratory depression and dependence compared to standard opioids, the clinical development of this compound was not pursued beyond Phase I studies, and it did not reach the pharmaceutical market. wikipedia.org One factor influencing this outcome appears to be the occurrence of unusual side effects, such as the sensation of heaviness in the extremities and nasal congestion, which might be linked to its δ-opioid receptor activation in the central nervous system. wikipedia.orgnih.gov
The challenges associated with the clinical application of opioid peptides in general, including issues like poor metabolic stability and limited ability to cross the blood-brain barrier, have historically limited their development. nih.govhilarispublisher.com Although this compound was designed with modifications to enhance its stability and ability to penetrate the blood-brain barrier, the emergence of unique adverse events during early clinical testing likely played a significant role in the decision to halt further development. wikipedia.orgnih.gov
| Factor | Influence on this compound Development |
| Observation of unique/unusual adverse events | Likely contributed to the decision to not pursue development beyond Phase I. wikipedia.orgnih.gov |
| Potential for reduced common opioid side effects | Initially seen as an advantage. wikipedia.orgnih.gov |
| Challenges with peptide drug development | General hurdles for opioid peptides, though this compound had modifications to address some. nih.govhilarispublisher.com |
| Outcome of Phase I clinical studies | Development was stopped after Phase I. wikipedia.org |
Structure Activity Relationship Sar and Rational Drug Design of Metkephamid Analogues
Chemical Synthesis and Derivatization Strategies
Chemical synthesis and derivatization are fundamental to creating Metkephamid analogues with modified properties. These strategies involve altering the peptide chain through various chemical reactions to introduce modifications at specific amino acid residues or the peptide termini. ucl.ac.ukgovinfo.gov
Impact of Amino Acid Substitutions on Receptor Binding and Activity
Amino acid substitutions at different positions within the peptide sequence of opioid peptides, including the enkephalin scaffold upon which this compound is based, can significantly impact their affinity and activity at opioid receptors. For instance, substituting Gly² with D-Ala² in enkephalin analogues, a modification present in this compound, is known to increase metabolic stability and prolong analgesic effects by preventing rapid enzymatic degradation of the Tyr¹-Gly² bond. nih.govmdpi.comencyclopedia.pub
Studies on other opioid peptides have shown that substitutions at position 4, such as the Phe residue, can significantly affect binding to μ- and δ-opioid receptors. mdpi.com Halogenation of aromatic residues, like Phe⁴, can increase lipophilicity and influence receptor binding affinity, particularly for δ-opioid receptors. nih.gov Replacing Tyr¹ with modified tyrosine derivatives, such as Dmt¹ (2',6'-dimethyl-L-tyrosine), can lead to potent agonists with altered selectivity profiles. nih.govmdpi.com
The incorporation of constrained or unnatural amino acids can also influence receptor selectivity and potency. mdpi.com For example, substitution at position 2 with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in enkephalin and dermorphin (B549996) analogues has been shown to convert agonists into selective δ-opioid receptor antagonists. mdpi.com
N-Terminal and C-Terminal Modifications for Enhanced Properties
Modifications at the N- and C-termini of peptide sequences are crucial strategies for improving the properties of peptide drugs, primarily by enhancing metabolic stability and influencing receptor interactions. nih.govucl.ac.uknih.gov
This compound itself features a C-terminal amide group (-NH₂) and an N-methylation on the methionine residue, which contribute to its high stability against proteolytic degradation compared to its parent peptide, [Met]enkephalin. wikipedia.orgucl.ac.uk While [Met]enkephalin has an in vivo half-life of mere seconds, this compound's half-life is approximately 60 minutes. wikipedia.org
N-terminal modifications, such as Nα-acetylation, formylation, or the introduction of a pyroglutamic acid residue, can prevent enzymatic cleavage by aminopeptidases. ucl.ac.uk Similarly, masking the C-terminal carboxylic acid by converting it to an ester or, as seen in this compound, an amide, can protect against carboxypeptidase degradation. wallachlab.comucl.ac.uk The C-terminal amidation is a common modification in synthetic enkephalin analogues and has been shown to result in significantly longer in vivo half-lives. ucl.ac.uk
Recent studies on other opioid peptides have explored N-terminal modifications like the introduction of a β-Ala residue or an Nα-guanidinyl group to improve stability, lipophilicity, affinity, and potency. encyclopedia.pub
Stereochemical Influences on Pharmacological Profile
The stereochemistry of amino acids within a peptide sequence plays a critical role in its interaction with receptors and enzymes, thereby influencing its pharmacological profile. Naturally occurring amino acids in peptides are typically in the L-configuration. However, the incorporation of D-amino acids, as seen with D-Ala² in this compound, is a common strategy to enhance metabolic stability because peptidases often struggle to recognize and cleave peptides containing D-amino acids. wallachlab.comnih.govhilarispublisher.com
Peptidomimetic Approaches for Optimization
Peptidomimetic approaches involve designing molecules that mimic the key structural and pharmacological features of peptides but with improved properties, such as enhanced metabolic stability, bioavailability, and membrane permeability. nih.govencyclopedia.pubresearchgate.net These strategies are crucial for overcoming the limitations of native peptides as therapeutic agents. nih.govmdpi.com
Strategies for Improving Metabolic Stability (e.g., D-amino acids, N-alkylation)
Improving the metabolic stability of peptide drugs is essential for achieving sufficient exposure and duration of action in the body. Peptides are susceptible to rapid degradation by various peptidases in the gastrointestinal tract, blood, and tissues. nih.govresearchgate.net
Key strategies for enhancing metabolic stability include:
D-amino acid substitutions: As mentioned earlier, replacing L-amino acids with their D-isomers, particularly at or near cleavage sites, can significantly hinder enzymatic degradation. nih.govwallachlab.comnih.govhilarispublisher.com this compound's inclusion of D-Ala² is a prime example of this strategy. wikipedia.orgwallachlab.com
N-alkylation: Alkylation of the peptide backbone, such as the N-methylation of the methionine residue in this compound, can provide steric hindrance that protects nearby peptide bonds from enzymatic attack. wallachlab.comucl.ac.ukhilarispublisher.com
C-terminal amidation: Converting the C-terminal carboxylic acid to an amide prevents degradation by carboxypeptidases. nih.govwallachlab.comucl.ac.uk
Backbone modifications: Replacing the labile peptide bond with non-cleavable isosteres (e.g., reduced amide bonds, alkenes, triazoles) can create peptide analogues resistant to peptidase cleavage. mdpi.comhilarispublisher.com
Cyclization: Introducing cyclic constraints into the peptide structure can reduce conformational flexibility, making the peptide less accessible to enzymatic cleavage and potentially enhancing receptor selectivity. nih.govnih.gov
This compound benefits from the combination of D-Ala² substitution, N-methylation at the Met residue, and C-terminal amidation, contributing to its improved half-life compared to [Met]enkephalin. wikipedia.orgwallachlab.comucl.ac.uk
Design Principles for Enhanced Blood-Brain Barrier Penetration (e.g., Lipophilicity, Glycosylation, PEGylation)
Many peptide drugs targeting the central nervous system (CNS), like opioid analgesics, need to cross the blood-brain barrier (BBB) to reach their site of action. The BBB is a significant obstacle for peptide delivery due to its tight junctions, efflux transporters, and metabolic enzymes. nih.govencyclopedia.pubresearchgate.net
Strategies to enhance BBB penetration include:
Increasing Lipophilicity: Enhancing the lipophilicity of a peptide can facilitate its passage across the lipid-rich cell membranes of the BBB, often via passive diffusion. nih.govencyclopedia.pub This can be achieved through modifications like methylation, halogenation, Nα-acylation, or C-terminal esterification. nih.govencyclopedia.pub However, increased lipophilicity can also lead to increased plasma protein binding, which might limit the free concentration available to cross the BBB. nih.govencyclopedia.pub
Glycosylation: Attaching sugar moieties (glycosylation) to peptides can improve metabolic stability and enhance BBB penetration. nih.govencyclopedia.pubscienceopen.com While the exact mechanism is not fully elucidated, it is believed that glycosylation can confer an amphipathic character that aids interaction with cell membranes or facilitate transport via endocytotic mechanisms (transcytosis). scienceopen.com Glycosylated opioid peptide analogues have shown increased metabolic stability and systemic antinociceptive activity. nih.govencyclopedia.pub
PEGylation: Covalent conjugation of polyethylene (B3416737) glycol (PEG) to peptides (PEGylation) is a common strategy to improve pharmacokinetic properties, including reducing enzymatic degradation, increasing hydrodynamic size to reduce kidney clearance, and potentially enhancing solubility. nih.govresearchgate.netgoogle.com While primarily known for improving stability and half-life in systemic circulation, PEGylation can indirectly influence brain uptake by maintaining higher circulating concentrations or, in some cases, through specific delivery systems like pegylated liposomes. nih.govencyclopedia.pubresearchgate.net
Prodrug Strategies: Designing prodrugs that are more lipophilic or are substrates for specific transporters can improve BBB penetration. These prodrugs are then cleaved within the CNS to release the active peptide. nih.govencyclopedia.pub Esterification of amine, hydroxyl, or carboxylic acid groups can increase lipophilicity and brain uptake. nih.govencyclopedia.pub
Molecular Packaging: This approach involves placing the peptide within a larger, lipophilic non-peptidic molecule designed to enhance BBB penetration and protect the peptide from degradation. nih.gov
Despite its peptidic nature, this compound has been reported to rapidly penetrate the BBB upon systemic administration and disperse into the CNS, where it exerts centrally-mediated analgesic effects. wikipedia.org This suggests that the modifications present in this compound (D-Ala², N-MeMet, and C-terminal amide) contribute not only to metabolic stability but also facilitate its passage across the BBB, although the specific mechanisms may involve a combination of factors beyond simple lipophilicity. wikipedia.orgnih.gov
Development of Analogues with Modified Receptor Selectivity (e.g., Biased Ligands, Mixed Agonist/Antagonist Profiles)
The development of this compound analogues with modified receptor selectivity is a significant area of research, driven by the goal of achieving desired therapeutic effects while minimizing undesirable side effects associated with pan-opioid receptor activation. This compound is described as a balanced MOR/DOR agonist. encyclopedia.pubmdpi.com While it showed a lesser degree of certain side effects in clinical tests, potentially linked to DOR activation, its clinical development was halted after phase 1 due to unusual side effects, which were hypothesized to be related to central DOR activation. encyclopedia.pubmdpi.com This has led to a focus on developing analogues with different selectivity profiles, such as MOR agonist/DOR antagonists. encyclopedia.pubmdpi.com
Multifunctional opioids that act on more than one receptor subtype are explored as a strategy to potentially reduce adverse effects and provide safer alternatives to traditional opioids. encyclopedia.pubnih.gov Mixed agonist activity at MOR and DOR may offer synergistic antinociception, potentially allowing for lower doses and thus reduced side effects. encyclopedia.pubnih.gov Research suggests that activating DORs with an agonist or antagonist might prevent tolerance and physical dependence on morphine. encyclopedia.pubnih.gov
Analogues with mixed agonist/antagonist profiles have been developed for other opioid peptides, demonstrating the feasibility of this approach. For example, some cyclic enkephalin analogues with constrained phenylalanine derivatives have been shown to act as potent and selective DOR antagonists, while others with different substitutions exhibit mixed MOR/DOR agonist properties depending on the configuration. nih.gov The substitution of beta-amino acids has also been shown to alter peptide selectivity towards a mixed receptor profile. encyclopedia.pubnih.gov
The concept of biased agonism has emerged as a potential strategy to develop safer opioid analgesics. Biased ligands preferentially activate one downstream signaling pathway (e.g., G-protein pathway) over another (e.g., β-arrestin pathway). encyclopedia.pubnih.gov Studies in β-arrestin-2 knockout mice suggested that morphine enhanced analgesia with reduced constipation and respiratory depression, supporting the idea that G-protein biased agonists might offer improved profiles. encyclopedia.pubnih.gov While research on biased ligands specifically in the context of this compound analogues is not explicitly detailed in the search results, the general principle of developing biased ligands is being pursued for opioid receptors, including MOR, with some cyclic peptides showing promise as G-protein biased MOR agonists. encyclopedia.pubnih.gov
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations play a crucial role in understanding the interactions between opioid ligands, including this compound and its analogues, and their receptors at an atomic level. These techniques provide insights into binding poses, conformational changes, and the dynamics of the ligand-receptor complex.
MD simulations have been used to study the interaction of various ligands with opioid receptors, including the δ-opioid receptor and the μ-opioid receptor. semanticscholar.orgnih.govmdpi.comnih.gov These simulations can help to understand the molecular details of ligand binding, such as the formation and lifetime of interactions with specific receptor residues. semanticscholar.org They can also explore the conformational space of ligands and how they interact with the receptor binding pocket. semanticscholar.org
Studies using MD simulations have investigated the binding of related compounds to the δ-opioid receptor, highlighting how subtle structural differences can influence their interaction profiles and activity. semanticscholar.org These simulations can reveal that the action of compounds might be related to the spatial and temporal distribution of the affinity sites they visit during their residency within the receptor. semanticscholar.org
Furthermore, MD simulations are employed to study the dynamics of the receptor itself upon ligand binding. For instance, simulations have been used to assess agonist efficacy by observing ligand-induced conformational changes in transmembrane helices, which are crucial for G protein-coupled receptor activation. nih.gov Different ligands can induce distinct activation patterns, potentially contributing to differences in efficacy and downstream signaling. nih.gov
Computational approaches, including docking and MD simulations, are also valuable in predicting the binding modes of peptide ligands to homology models of opioid receptors. nih.gov These simulations can help to explain the observed effects of structural modifications, such as halogen substitution in peptide analogues, on ligand-receptor interactions and selectivity. nih.gov They can reveal how specific interactions, like hydrogen bonds, contribute to the stability and specificity of the ligand-receptor complex. nih.gov
Coarse-grained MD simulations are also utilized to study the interaction of opioid ligands with membrane-embedded receptors and the surrounding lipid environment, allowing for the exploration of faster timescales and the influence of the membrane on ligand-receptor interactions. mdpi.com
Therapeutic Potential and Future Research Directions for Metkephamid
Prospects for Novel Analgesic Therapies
Metkephamid has been investigated for its analgesic properties, showing promise as a potential alternative to conventional opioid pain relievers.
Differentiation from Traditional Opioids in Pain Management Paradigms
This compound's pharmacological profile presents key differences when compared to traditional opioid analgesics like morphine. While it produces potent, centrally-mediated analgesic effects, early clinical trials suggested it had a reduced tendency to cause some of the undesirable side effects commonly associated with conventional opioids, such as respiratory depression, tolerance, and physical dependence. wikipedia.orgnih.gov This differentiation was a significant point of interest in its development. However, clinical development did not progress beyond phase I studies due to the occurrence of some unusual side effects not typically seen with standard opioid analgesics, including sensations of heaviness in the extremities and nasal congestion. wikipedia.orgnih.govmdpi.com These effects were hypothesized to potentially be linked to its activity at the delta opioid receptor in the central nervous system. nih.govmdpi.com
Exploration of Therapeutic Niches Based on Receptor Selectivity
This compound acts as a potent agonist at both the delta (δ) and mu (μ) opioid receptors, with roughly equipotent affinity for both. wikipedia.orgmdpi.com It also exhibits high affinity and subtype-selectivity for the kappa₃ (κ₃)-opioid receptor. wikipedia.org This mixed receptor activity is central to its pharmacological effects. Studies suggest that its analgesic effects are dependent on activity at both μ- and δ-opioid receptors. wikipedia.org Furthermore, research indicates that this compound may utilize the delta receptor to a greater extent than the mu receptor for its analgesic activity, being significantly more potent than morphine on delta receptor systems in in vitro studies. nih.govescholarship.org This dual or preferential delta activity distinguishes it from traditional mu-opioid agonists and suggests potential therapeutic niches where modulating both receptor types, or primarily the delta receptor, could offer advantages, potentially leading to synergistic antinociception with reduced adverse effects. mdpi.com
The following table summarizes some comparative data regarding this compound's potency:
| Compound | Comparison Point | This compound Potency Relative to Comparator | Source |
| Morphine | Analgesia (intracerebroventricular) | >100 times more potent | nih.govescholarship.org |
| Morphine | Delta receptor systems (in vitro) | At least 30 times more potent | nih.govescholarship.org |
| Normorphine | Inhibition of binding in brain (in vitro) | One to three times as potent | escholarship.org |
| [Met]enkephalin | Mouse vas deferens preparation | More active | escholarship.org |
This compound's enhanced stability against enzymatic degradation also contributes to its potential as an analgesic. Its half-life of approximately 60 minutes is substantially longer than the mere seconds of its parent peptide, [Met]enkephalin. wikipedia.org This improved pharmacokinetic profile allows for a more sustained effect.
| Compound | In vivo Half-life | Source |
| This compound | ~60 minutes | wikipedia.org |
| [Met]enkephalin | Seconds | wikipedia.org |
Applications in Opioid Use Disorder Treatment Research
The interaction of this compound with opioid receptors, particularly the mu and delta subtypes, has implications for its potential role in addressing aspects of opioid use disorder (OUD).
Potential in Minimizing Opioid Withdrawal Symptoms
Research has explored the capacity of opioid receptor modulation to alleviate opioid withdrawal symptoms. Early studies demonstrated that peptidase-resistant enkephalin analogues, including this compound, completely suppressed opioid withdrawal in monkeys. upf.eduresearchgate.net This finding aligns with the broader understanding that activation of opioid receptors, particularly mu and delta, can play a role in mitigating withdrawal severity. upf.edu Endogenous enkephalins, which act on both μ- and δ-opioid receptors, are thought to potentially attenuate withdrawal as a compensatory mechanism. upf.edu The ability of this compound to activate these receptors suggests a similar potential in managing withdrawal symptoms.
Role in Attenuating Opioid Craving and Relapse
Attenuating opioid craving and preventing relapse are critical components of OUD treatment. Studies have indicated that the activation of μ and δ opioid receptors can help minimize opioid craving and relapse. upf.eduresearchgate.net While research specifically on this compound's direct impact on craving and relapse in a clinical OUD setting is limited by its phase I discontinuation, its agonist activity at these key receptors suggests a potential mechanistic basis for influencing these behaviors. Novel approaches in OUD research, such as the use of dual enkephalinase inhibitors (DENKIs) to enhance endogenous enkephalin levels, are being investigated for their potential to reduce craving and relapse by activating these same receptor pathways. upf.eduresearchgate.net this compound, as a direct agonist of μ and δ receptors, operates through a related mechanism.
Broader Pharmacological Applications beyond Analgesia
Beyond its primary focus on analgesia and potential in OUD research, this compound's pharmacological profile suggests other possible areas of application, although research in these areas is less extensive. This compound has been shown to raise the seizure threshold in animals. wikipedia.org This observation points to a potential effect on neuronal excitability, which could be relevant in conditions involving seizures. Furthermore, the involvement of delta opioid receptors, which are strongly activated by this compound, is being explored in conditions beyond pain, such as irritable bowel syndrome (IBS) and emotional disorders like depression. news-medical.netmdpi.com Delta receptor agonists have shown promise in regulating intestinal motility and relieving abdominal pain in animal models of IBS, as well as being investigated as therapeutic targets for depression. news-medical.netmdpi.com While direct research on this compound for these specific conditions is not widely reported in the provided sources, its significant delta opioid receptor activity suggests a theoretical basis for exploring such applications in future research.
Challenges and Opportunities in Peptide-Based Drug Development
Peptide-based drugs, including opioid peptides like this compound, face inherent challenges that limit their therapeutic application, particularly concerning their pharmacokinetic properties. These challenges primarily revolve around their susceptibility to enzymatic degradation, poor membrane permeability leading to low bioavailability (especially via the oral route), and difficulties in targeted delivery, particularly across biological barriers like the blood-brain barrier for CNS targets. nih.govmdpi.comscirp.orgmdpi.comfrontiersin.org Overcoming these hurdles is critical for realizing the full therapeutic potential of peptide compounds.
Strategies to Overcome Proteolytic Degradation in Vivo
Proteolytic degradation by peptidases and proteases present in the gastrointestinal tract, blood, and tissues is a major factor contributing to the low bioavailability and short half-life of peptide drugs. nih.govmdpi.comscirp.orgmdpi.comfrontiersin.orgnih.gov this compound, with its modified structure including a D-amino acid at the second position (D-Ala) and N-methylated methionine at the fifth position, along with a C-terminal amide, exhibits improved stability against enzymatic breakdown compared to the rapidly degraded [Met]enkephalin. wikipedia.orgwallachlab.com [Met]enkephalin has an in vivo half-life of seconds, whereas this compound has a half-life of nearly 60 minutes. wikipedia.org
Despite this enhanced stability, further strategies can be employed for peptide therapeutics in general, and potentially explored for this compound derivatives, to further resist proteolytic cleavage. These include:
Incorporation of Non-Natural Amino Acids: Substituting natural L-amino acids with non-natural or D-amino acids can render peptides less recognizable to endogenous proteases. mdpi.comiscientific.org this compound already utilizes this strategy with D-alanine. wikipedia.orgwallachlab.com
Peptide Cyclization: Forming a cyclic structure within the peptide sequence can increase rigidity and protect against exopeptidase activity. mdpi.comiscientific.orgnih.gov
N- and C-Terminal Modifications: Modifying the N-terminus (e.g., acetylation, PEGylation) or C-terminus (e.g., amidation, as seen in this compound) can block enzymatic attack at these vulnerable sites. wikipedia.orgwallachlab.commdpi.comnih.gov
Peptidomimetics: Designing small molecules or modified peptides that mimic the active conformation of the peptide but have a non-peptidic backbone or altered amide bonds can significantly improve stability. mdpi.comfrontiersin.orgnih.gov
Formulation Strategies: Encapsulating peptides in delivery systems like nanoparticles or liposomes can shield them from enzymatic degradation in the GI tract and bloodstream. mdpi.comfrontiersin.orghilarispublisher.com Co-administration with enzyme inhibitors is another approach to reduce degradation in the GI lumen and brush border membrane. hilarispublisher.comumich.eduumich.edu
Research on this compound specifically demonstrated that its intestinal degradation occurs in the gut wall through contact with membrane-bound enzymes in the brush border membrane. umich.eduumich.edu The extent of this metabolic inactivation varied depending on the intestinal segment, decreasing in the axial direction, with no metabolism observed in the colon. umich.eduumich.edu This detailed understanding of this compound's degradation profile in the intestine highlights the importance of site-specific delivery strategies.
Approaches for Improving Oral Bioavailability of Peptide Therapeutics
Oral administration is the most preferred route for drug delivery, but it presents significant challenges for peptides due to enzymatic degradation in the GI tract and poor absorption across the intestinal epithelium. nih.govmdpi.comscirp.orgmdpi.com Peptides are typically hydrophilic and have relatively large molecular weights, limiting their passive diffusion across cell membranes. nih.govscirp.org
Studies on this compound have confirmed the challenge of oral delivery for this peptide. Following oral administration in rats, the mean absolute bioavailability of this compound was found to be very low, only 0.22 ± 0.065%. umich.eduumich.edu This low bioavailability was primarily attributed to degradation in the gut wall rather than poor permeability alone. umich.eduumich.edu
Strategies to improve the oral bioavailability of peptide therapeutics include:
Permeation Enhancers: Co-administering compounds that transiently increase the permeability of the intestinal epithelium, either via the paracellular or transcellular route. nih.govmdpi.comfrontiersin.orghilarispublisher.com
Enzyme Inhibitors: As discussed in Section 7.4.1, inhibiting the proteases in the GI tract can protect the peptide from degradation before absorption. hilarispublisher.comumich.eduumich.edu
Delivery Systems: Utilizing micro- and nanoparticles, liposomes, or mucoadhesive polymers can protect the peptide, enhance its solubility, and improve its uptake by intestinal cells. nih.govmdpi.commdpi.comfrontiersin.orghilarispublisher.com
Chemical Modifications: Modifying the peptide structure to increase lipophilicity or incorporate moieties that facilitate transport across the intestinal membrane. mdpi.comfrontiersin.orgfrontiersin.org
Site-Specific Delivery: Developing formulations that target specific segments of the intestine where degradation is lower or absorption is higher, such as the colon for this compound. umich.eduumich.edu
The finding that this compound degradation was minimal in the colon suggests that targeted delivery to this region could be a potential strategy to improve its oral bioavailability. umich.eduumich.edu
Optimization of Central Nervous System Delivery
Delivering peptide therapeutics to the central nervous system (CNS) is challenging due to the presence of the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. nih.govtandfonline.comnih.govresearchgate.netmdpi.com
Despite being a peptide, this compound is reported to rapidly penetrate the BBB after systemic administration and exert central analgesic effects. wikipedia.orgwallachlab.com This suggests that its specific structural modifications might facilitate its passage across the barrier, or it might utilize existing transport mechanisms.
General strategies for optimizing CNS delivery of peptide therapeutics include:
Exploiting Endogenous Transport Systems: Designing peptides to utilize receptor-mediated transcytosis or adsorptive-mediated endocytosis pathways present at the BBB. nih.govnih.govresearchgate.netmdpi.com This can involve conjugating the peptide to ligands that bind to specific receptors on brain endothelial cells, such as the transferrin receptor. nih.gov
Chemical Modifications: Increasing the lipophilicity of the peptide through strategies like lipidation or PEGylation can enhance its ability to cross cell membranes. mdpi.comfrontiersin.orgnih.gov Modifying the charge of the peptide can also influence adsorptive-mediated transport. researchgate.net
Delivery Systems: Encapsulating peptides in nanoparticles or liposomes can improve their transport across the BBB and protect them from degradation. nih.govtandfonline.comnih.govmdpi.com
BBB Modulation: Transiently and safely opening the tight junctions of the BBB to allow for peptide passage, although this approach carries risks. nih.gov
Alternative Administration Routes: Exploring non-invasive routes like nasal administration, which can potentially bypass the BBB and deliver peptides directly to the brain via olfactory or trigeminal nerve pathways. tandfonline.com
The observed BBB penetration of this compound itself provides a valuable starting point for understanding the structural features that facilitate this transport and could inform the design of other CNS-targeted peptide therapeutics. wikipedia.orgwallachlab.com
Unexplored Research Avenues and Future Research Trajectories
While this compound's clinical development was halted after Phase I, likely due to unusual side effects observed, its unique properties as a stable, BBB-penetrating opioid peptide agonist suggest several unexplored research avenues. wikipedia.orgmdpi.com
Detailed Mechanism of BBB Penetration: Although this compound is known to cross the BBB, the specific mechanism by which it does so is not fully elucidated in the provided information. Further research could investigate if it utilizes a specific transporter, undergoes passive diffusion facilitated by its modifications, or employs another mechanism. Understanding this could aid in designing other CNS-targeted peptides.
Structure-Activity Relationship for BBB Permeability: A detailed analysis of how each structural modification in this compound (D-Ala, N-Me-Met, C-terminal amide) contributes to its BBB permeability could guide the rational design of future brain-penetrant peptide drugs.
Investigating Unusual Side Effects: The reasons behind the unusual side effects observed in clinical trials warrant further investigation. This could involve exploring this compound's interactions with other receptors or pathways in the CNS beyond the primary opioid receptors, or investigating potential active metabolites. wikipedia.orgmdpi.com
Biased Signaling: Research into developing biased opioid ligands that selectively activate beneficial downstream signaling pathways (e.g., G-protein signaling) while avoiding those associated with undesirable side effects (e.g., β-arrestin recruitment) is a significant area in opioid research. mdpi.com Future studies could explore if this compound exhibits any signaling bias or if modifications could be introduced to achieve a more favorable profile.
Combination Therapies: Exploring the potential of this compound or its derivatives in combination with other therapeutic agents for complex neurological conditions could be a fruitful area of research.
Novel Delivery Systems: While this compound shows some stability and BBB penetration, incorporating it into advanced delivery systems like targeted nanoparticles could potentially enhance its efficacy, reduce off-target effects, or enable alternative administration routes.
Peripheral vs. Central Effects: Given this compound's ability to penetrate the CNS, further research could explore if modifications could be made to create peripherally restricted analogs that might be useful for treating conditions like irritable bowel syndrome (IBS) with fewer CNS side effects, similar to research on other delta-opioid receptor agonists. news-medical.net
Enkephalin System Modulation: Research into inhibiting the enzymes that degrade endogenous enkephalins (enkephalinases) is an alternative approach to modulating the opioid system for analgesia. upf.edu While this compound is a synthetic analog, understanding its interaction with enkephalin-degrading enzymes could provide insights into this broader research area.
These unexplored avenues highlight the potential for future research on this compound and its derivatives, not only to potentially revisit its therapeutic utility but also to contribute valuable knowledge to the broader field of peptide-based drug development, particularly for CNS targets and pain management.
Q & A
Q. What experimental methodologies are recommended for studying the hepatic metabolism of Metkephamid in preclinical models?
The single-pass rat liver perfusion technique is a validated method to evaluate first-pass metabolism. Adding bovine serum albumin (BSA) at 3% w/v to the perfusate can stabilize this compound and prevent rapid hydrolysis by hepatocytes, enabling accurate measurement of its bioavailability . This approach mimics in vivo conditions while controlling variables like enzyme activity and protein binding.
Q. How does this compound’s receptor binding profile compare to endogenous opioids like methionine enkephalin?
Competitive binding assays using mouse vas deferens and guinea pig ileum preparations reveal that this compound preferentially binds to δ-opioid receptors, similar to methionine enkephalin. However, naloxone antagonism studies (pA2 values) and brain membrane binding inhibition data suggest partial µ-receptor activity, indicating a dual-receptor interaction . This profile differentiates it from morphine, which primarily targets µ-receptors.
Q. What in vivo models are suitable for assessing this compound’s analgesic potency and duration?
The hot plate test in mice is widely used for subcutaneous or intravenous administration. For central nervous system effects, intracerebroventricular injection in rodents allows direct evaluation of brain-mediated analgesia. Dependence liability can be assessed via withdrawal suppression tests in morphine-dependent animal models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported receptor specificity (δ vs. µ) across studies?
Discrepancies arise from tissue-specific receptor expression (e.g., mouse vas deferens δ-receptors vs. guinea pig ileum µ-receptors). To address this, use receptor knockout models or selective antagonists (e.g., CTAP for µ-receptors, naltrindole for δ-receptors) in binding and functional assays. Cross-validation with brain tissue autoradiography can clarify regional receptor engagement .
Q. What statistical approaches are optimal for analyzing dose-response discrepancies between in vitro and in vivo this compound studies?
Employ non-linear regression models (e.g., Hill equations) to account for differences in receptor saturation and bioavailability. For in vivo data, incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to adjust for metabolic clearance and blood-brain barrier penetration .
Q. How should experimental designs be modified to account for this compound’s enzymatic instability in pharmacokinetic studies?
Use protease inhibitors (e.g., bestatin) in plasma samples and stabilize liver perfusates with BSA. For oral administration studies, co-administer absorption enhancers (e.g., sodium glycocholate) to improve intestinal uptake and reduce hepatic first-pass effects .
Q. What methodologies validate this compound’s reduced respiratory depression compared to morphine?
Conduct plethysmography in rodents to measure tidal volume and respiratory rate post-administration. Compare dose-response curves for analgesia (e.g., tail-flick test) and respiratory parameters to calculate therapeutic indices. Receptor specificity assays (δ vs. µ) further explain reduced side effects .
Data Analysis and Interpretation
Q. How can researchers reconcile this compound’s high in vitro potency with its moderate in vivo efficacy?
Analyze hepatic extraction ratios (using liver perfusion data) and plasma protein binding to adjust in vitro IC50 values. Physiologically based pharmacokinetic (PBPK) modeling can predict tissue distribution and active metabolite contributions .
Q. What criteria should guide the selection of comparative controls in this compound studies?
Include both endogenous opioids (e.g., methionine enkephalin) and clinical standards (e.g., morphine, pentazocine). Controls must match routes of administration and receptor engagement profiles to isolate mechanism-specific effects .
Experimental Design Challenges
Q. How do researchers address variability in this compound’s analgesic duration across animal models?
Standardize protocols for metabolic phenotyping (e.g., cytochrome P450 activity assays) and stratify subjects by genetic background. Use crossover designs to minimize inter-individual variability in repeated-measure studies .
Q. What validation steps ensure reproducibility in this compound synthesis and purity assessment?
Employ orthogonal techniques: HPLC for purity, mass spectrometry for structural confirmation, and NMR for stereochemical validation. For enzymatic stability assays, compare degradation rates across batches using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
